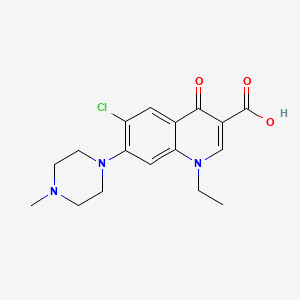

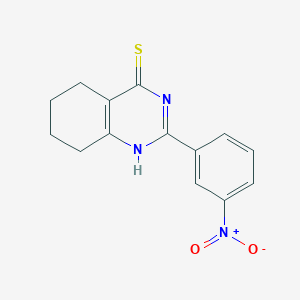

2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis

This compound’s physical and chemical properties include its molecular formula (C16H20N4O3S) and molecular weight (348.42). For more detailed physical and chemical properties, it’s recommended to refer to specialized chemical databases .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The research on derivatives of 1,2,4-triazole, such as 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile, often focuses on their synthesis and structural analysis, revealing diverse applications in medicinal chemistry and material science. For instance, studies have investigated the synthesis, X-ray crystal structures, stabilities, and in vitro cytotoxic activities of new heteroarylacrylonitriles, which include 1,2,4-triazole derivatives. These compounds demonstrated significant potency on various human cancer cell lines, indicating their potential as therapeutic agents (Sączewski et al., 2004). Additionally, the X-ray crystal analysis of similar compounds provides insights into their molecular configurations and the relationship between structure and activity.

Anticancer Properties

The anticancer properties of 1,2,4-triazole derivatives have been a significant focus of research. These compounds have been explored for their in vitro cytotoxic potency against various cancer cell lines, showing promising results as potential anticancer agents. The structure-activity relationships (SARs) derived from these studies help in understanding the molecular basis of their efficacy and guide the design of more potent derivatives for cancer therapy. The mechanistic insights, such as the induction of apoptosis in cancer cells, further validate the therapeutic potential of these compounds (Sączewski et al., 2004).

Synthesis Techniques

The synthesis of 1,2,4-triazole derivatives involves innovative techniques, including click one-pot synthesis, which offers a streamlined approach to creating complex molecules efficiently. These methods not only expand the chemical toolbox for creating novel compounds but also have implications for developing drugs and materials with specific functionalities. The structural analyses through spectral techniques and single-crystal X-ray diffraction further contribute to the understanding of their chemical and physical properties, essential for tailoring these compounds for specific applications (Ahmed et al., 2016).

Reactivity and Applications

The reactivity of 1,2,4-triazole derivatives with other chemical entities, such as nitrile oxides, thiocyanates, and selenocyanates, has been explored to synthesize various heterocyclic compounds. These reactions are crucial for the development of pharmaceuticals and agrochemicals. The synthesized compounds exhibit a range of biological activities, including cytotoxicity against brine shrimp, which serves as a model for evaluating potential bioactivity. Such studies are foundational for the development of new drugs and bioactive molecules with applications in medicine and agriculture (Greig et al., 1987).

Mécanisme D'action

The mechanism of action of this compound is not provided in the search results. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used.

Propriétés

IUPAC Name |

2-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOKVWKCSXXGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/no-structure.png)

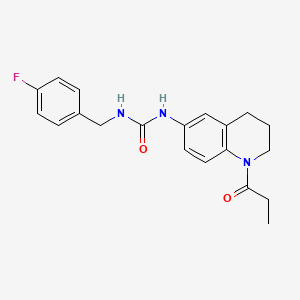

![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2778135.png)

![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)

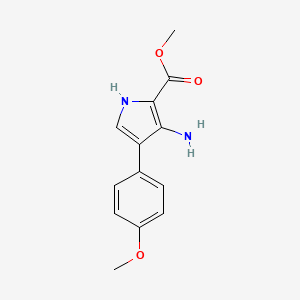

![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)

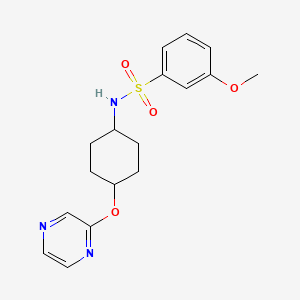

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)